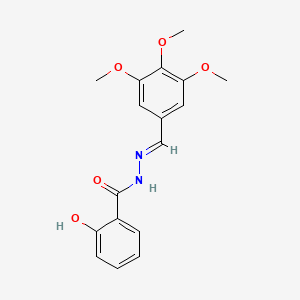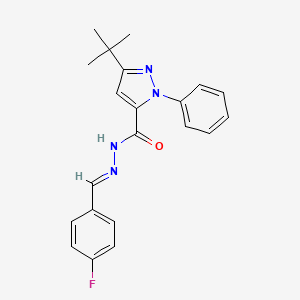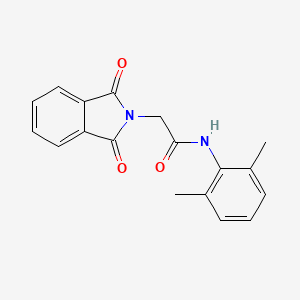![molecular formula C17H19FN4O B5560984 N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)
N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, such as N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine, often involves a cyclocondensation reaction. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are structurally related, can be achieved through a microwave-assisted process. This involves the reaction of β-enaminones with NH-3-aminopyrazoles, followed by formylation using the Vilsmeyer-Haack reagent (Castillo, Tigreros, & Portilla, 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidin-7-amines, including our compound of interest, can be confirmed using techniques like X-ray diffraction analysis. For example, the structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was elucidated using element analysis, IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[1,5-a]pyrimidines includes their potential to undergo various reactions, such as cyclocondensation, chlorination, and aminisation. These reactions are integral in synthesizing functional derivatives with potential applications in fluorescence and bioactivity (Castillo, Tigreros, & Portilla, 2018).
Physical Properties Analysis
Physical properties of pyrazolo[1,5-a]pyrimidin-7-amines, such as solubility, melting points, and crystalline structure, can be determined through standard physical characterization methods. The crystal structure, for instance, is often elucidated using X-ray crystallography, as seen in various related compounds (Lu Jiu-fu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Enaminones as Precursors for Heterocyclic Compounds
A study by Riyadh (2011) details the synthesis of novel N-arylpyrazole-containing enaminones, which served as key intermediates for producing a range of substituted pyrazoles and pyridine derivatives. These compounds demonstrated significant cytotoxic effects against human breast and liver carcinoma cell lines, showcasing potential antitumor and antimicrobial activities (S. Riyadh, 2011).
Synthesis of Pyrazolo[3,4-d]pyrimidines as Analogues of Modified Nucleic Acids
Hong et al. (1976) described the synthesis and biological activities of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines, analogs of naturally occurring modified nucleic acid bases. These analogs exhibited moderate to significant growth inhibitory activities against cultured leukemia and human leukemic myeloblasts, indicating potential applications in cancer research (C. Hong, N. De, G. Tritsch, G. Chheda, 1976).
Phosphodiesterase 1 Inhibitors for Neurodegenerative and Neuropsychiatric Diseases
Li et al. (2016) explored a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. The systematic optimizations led to the identification of a clinical candidate, ITI-214, for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other disorders. This research underscores the compound's potential in addressing central nervous system diseases (Peng Li et al., 2016).
Fluorophores Based on Pyrazolo[1,5-a]pyrimidines
Castillo et al. (2018) presented a method for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores. These compounds exhibited significant fluorescence properties, suggesting their utility as fluorescent probes in biological and environmental applications (Juan C Castillo, Alexis Tigreros, J. Portilla, 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-11-10-16(22-17(20-11)12(2)13(3)21-22)19-8-9-23-15-6-4-14(18)5-7-15/h4-7,10,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFJWYPWOAJQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOC3=CC=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)
![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)
![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5560932.png)
![N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)

![2-(4-chlorobenzyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560971.png)
![7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5560977.png)
![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)

![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)